

# Desidustat Demonstrates Non-Inferiority to Darbepoetin Alfa in Managing Renal Anemia

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New Delhi, India - Recent Phase 3 clinical trial data indicates that **Desidustat**, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, is non-inferior to the injectable erythropoiesis-stimulating agent (ESA) Darbepoetin alfa for the treatment of anemia in patients with chronic kidney disease (CKD). These findings position **Desidustat** as a promising oral alternative for managing renal anemia, offering improved convenience for patients.

**Desidustat** stimulates the body's natural production of erythropoietin by mimicking the physiological response to hypoxia, leading to the production of red blood cells.[1][2] This mechanism of action differs from that of Darbepoetin alfa, a recombinant human erythropoietin, which directly stimulates erythroid progenitor cells in the bone marrow.[3][4][5][6]

## **Efficacy in Clinical Trials**

Two pivotal Phase 3 studies, DREAM-ND (for non-dialysis-dependent CKD patients) and DREAM-D (for dialysis-dependent CKD patients), have demonstrated the non-inferiority of **Desidustat** compared to ESAs.

In the DREAM-ND study, 588 patients with non-dialysis-dependent CKD and anemia were randomized to receive either oral **Desidustat** (100 mg thrice a week) or subcutaneous Darbepoetin alfa (0.75 µg/kg every two weeks) for 24 weeks.[7][8] The primary endpoint, the mean change in hemoglobin (Hb) from baseline to weeks 16-24, was 1.95 g/dL for **Desidustat** and 1.83 g/dL for Darbepoetin alfa, meeting the pre-specified non-inferiority margin of -0.75 g/dL.[8] Notably, a significantly higher percentage of patients in the **Desidustat** group achieved a hemoglobin response (77.78%) compared to the Darbepoetin alfa group (68.48%).[8]



Similarly, the DREAM-D study, which enrolled 392 dialysis-dependent CKD patients, compared oral **Desidustat** with intravenous Epoetin alfa.[9][10][11] The results also confirmed the non-inferiority of **Desidustat**, with a mean change in hemoglobin of 0.95 g/dL from baseline to weeks 16-24, compared to 0.80 g/dL for Epoetin alfa.[12][13] The proportion of hemoglobin responders was also significantly higher in the **Desidustat** group (59.22%) versus the Epoetin alfa group (48.37%).[12][13]

**Comparative Efficacy Data** 

Endpoint	DREAM-ND (Non-Dialysis)	DREAM-D (Dialysis)
Desidustat	Darbepoetin alfa	
Mean Change in Hemoglobin (g/dL) from Baseline to Weeks 16-24	1.95	1.83
Difference in Mean Change (95% CI)	0.11 (-0.12, 0.34)	
Hemoglobin Responders (%)	77.78%	68.48%
Statistical Significance (p-value for Responders)	p = 0.0181	

## Safety and Tolerability Profile

Across the clinical trials, **Desidustat** was generally well-tolerated, with a safety profile comparable to that of ESAs.[12][13] In the DREAM-ND study, the incidence of treatment-emergent adverse events was similar between the two groups. Notably, hypertension, a common side effect of ESAs, was reported in a smaller percentage of patients in the **Desidustat** group (1.70%) compared to the Darbepoetin alfa group (5.78%).[13] Furthermore, **Desidustat** demonstrated a statistically significant reduction in hepcidin and low-density lipoprotein levels, with no significant change in vascular endothelial growth factor (VEGF) levels.[8]

## **Experimental Protocols**







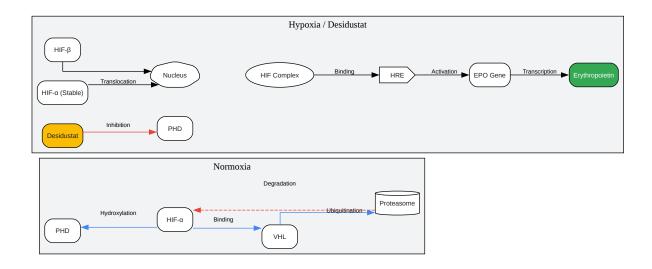
DREAM-ND Study: This was a Phase 3, multicenter, open-label, randomized, active-control study. A total of 588 non-dialysis-dependent CKD patients with baseline hemoglobin between 7.0 and 10.0 g/dL were randomized 1:1 to receive either oral **Desidustat** 100 mg thrice weekly or subcutaneous Darbepoetin alfa  $0.75 \mu g/kg$  every two weeks for 24 weeks.[7][8] The primary endpoint was the change in hemoglobin from baseline to the evaluation period of weeks 16-24. [8]

DREAM-D Study: This Phase 3, multicenter, open-label, randomized, active-controlled study enrolled 392 dialysis-dependent CKD patients with baseline hemoglobin between 8.0 and 11.0 g/dL.[9][10][11] Patients were randomized 1:1 to receive either oral **Desidustat** thrice weekly or intravenous Epoetin alfa for 24 weeks, with the goal of maintaining a hemoglobin level of 10-12 g/dL.[10][11] The primary endpoint was the change in hemoglobin from baseline to the evaluation period of weeks 16-24.[11]

## Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of **Desidustat** and Darbepoetin alfa are illustrated in the following diagrams:





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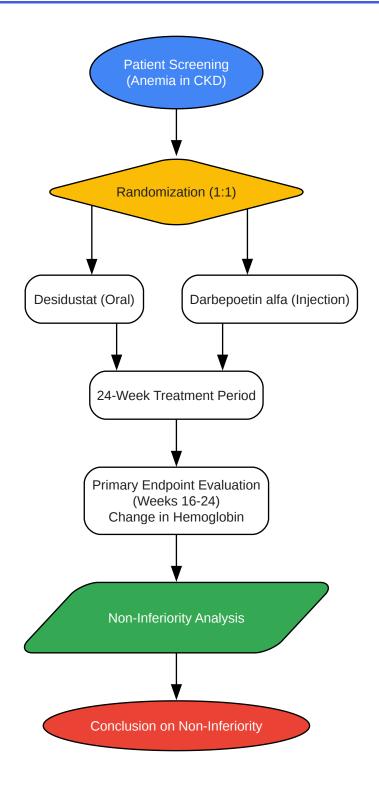
Caption: Mechanism of Action of **Desidustat**.



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Caption: Mechanism of Action of Darbepoetin alfa.





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